molecular formula C9H2F18O4S2 B146121 Bis(nonafluorobutylsulfonyl)methane CAS No. 29214-37-7

Bis(nonafluorobutylsulfonyl)methane

Cat. No.: B146121
CAS No.: 29214-37-7
M. Wt: 580.2 g/mol
InChI Key: XONFSEOHZGSMJG-UHFFFAOYSA-N
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Description

Bis(nonafluorobutylsulfonyl)methane: is a chemical compound with the molecular formula C9H2F18O4S2. It is also known by other names such as 1,1’-[Methylenebis(sulfonyl)]bis[1,1,2,2,3,3,4,4,4-nonafluorobutane]. This compound is part of the organofluorine family, which is known for its unique properties due to the presence of fluorine atoms.

Scientific Research Applications

Chemistry: : In chemistry, Bis(nonafluorobutylsulfonyl)methane is used as a reagent for introducing nonafluorobutylsulfonyl groups into organic molecules. This modification can enhance the chemical and thermal stability of the resulting compounds .

Biology and Medicine: : In biological and medical research, this compound is used in the development of fluorinated pharmaceuticals. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drugs .

Industry: : In the industrial sector, this compound is used in the production of specialty polymers and surfactants. These materials benefit from the unique properties imparted by the nonafluorobutylsulfonyl groups, such as increased hydrophobicity and chemical resistance .

Mechanism of Action

C9H2F18O4S2C_9H_2F_{18}O_4S_2C9​H2​F18​O4​S2​

and a molecular weight of 580.21 g/mol . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(nonafluorobutylsulfonyl)methane typically involves the reaction of nonafluorobutanesulfonyl fluoride with methylene chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: : Bis(nonafluorobutylsulfonyl)methane undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfonyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethylsulfonyl)methane: Similar in structure but with trifluoromethyl groups instead of nonafluorobutyl groups.

    Bis(perfluorooctylsulfonyl)methane: Contains perfluorooctyl groups, which are longer than nonafluorobutyl groups.

Uniqueness: : Bis(nonafluorobutylsulfonyl)methane is unique due to the presence of nonafluorobutyl groups, which provide a balance between hydrophobicity and chemical reactivity. This makes it particularly useful in applications where both properties are desired .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylmethylsulfonyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F18O4S2/c10-2(11,6(18,19)20)4(14,15)8(24,25)32(28,29)1-33(30,31)9(26,27)5(16,17)3(12,13)7(21,22)23/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFSEOHZGSMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330472
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29214-37-7
Record name NSC263693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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